
5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring, a nitrophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with 4-nitrobenzoyl chloride under basic conditions to form the desired oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Products with oxidized furan rings.
Reduction: 5-(Furan-2-yl)-3-(4-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a drug candidate. Its structure suggests that it may exhibit anti-inflammatory and antimicrobial properties. Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity and efficacy against various diseases.
- Case Study : Research has shown that derivatives of 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole demonstrate significant inhibition of bacterial growth, making them suitable candidates for antibiotic development. The compound's ability to modulate inflammatory pathways also presents opportunities for developing new anti-inflammatory drugs .
Agricultural Chemistry
In agricultural applications, this compound is explored as a potential herbicide and pesticide . Its effectiveness in controlling pests while promoting crop yields makes it an attractive option for sustainable agriculture.
- Application Insights : The compound's mechanism of action involves disrupting metabolic processes in target pests, leading to their mortality without adversely affecting non-target organisms. This selectivity is crucial for minimizing environmental impact and enhancing agricultural productivity .
Material Science
The unique properties of this compound make it suitable for applications in material science. It is being studied for use in advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance .
- Material Development : Researchers are investigating the incorporation of this compound into polymer matrices to create materials with improved mechanical properties and durability under harsh conditions. Such materials could be used in various industrial applications where resistance to heat and chemicals is essential .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent in various detection methods. Its ability to form complexes with other compounds aids in the quantification and identification of substances in complex mixtures.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Dantrolene: A compound with a similar nitrophenyl group but different overall structure.
Other Oxadiazoles: Compounds with the 1,2,4-oxadiazole ring but different substituents.
Uniqueness
5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the combination of the furan ring, nitrophenyl group, and oxadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds .
Biological Activity
5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a furan ring and a nitrophenyl group attached to the oxadiazole core. Its structural formula can be represented as follows:
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 1 μM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 0.5 μM) .
Table 1: Anticancer Activity of this compound
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its antimicrobial efficacy.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 | |
Pseudomonas aeruginosa | 25 |
3. Antioxidant Activity
In addition to its anticancer and antimicrobial effects, this oxadiazole derivative exhibits significant antioxidant activity. The ability to scavenge free radicals is attributed to the furan moiety in its structure.
Table 3: Antioxidant Activity Assay Results
The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in proliferation and survival pathways in cancer cells. Additionally, the compound's structure allows for effective interaction with microbial cell membranes, leading to disruption and cell death.
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Breast Cancer Models : In vivo studies using MCF-7 xenograft models showed significant tumor reduction when treated with this oxadiazole derivative compared to control groups.
- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were tested against this compound, revealing promising results that suggest it could be developed as a novel antibiotic agent.
Properties
IUPAC Name |
5-(furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-15(17)9-5-3-8(4-6-9)11-13-12(19-14-11)10-2-1-7-18-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUFXZIFDSDERX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360524 | |
Record name | STK520795 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54609-04-0 | |
Record name | STK520795 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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